molecular formula C13H21N B13607813 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13607813
M. Wt: 191.31 g/mol
InChI Key: QXPHOKVKSOQTCM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a dimethylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2,2-dimethylpropan-1-amine under acidic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-amine
  • 3-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-amine
  • 3-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Uniqueness

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-11(2)12(7-10)8-13(3,4)9-14/h5-7H,8-9,14H2,1-4H3

InChI Key

QXPHOKVKSOQTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C)(C)CN

Origin of Product

United States

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